N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16063882
InChI: InChI=1S/C13H9Cl2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3
SMILES:
Molecular Formula: C13H9Cl2NO3S
Molecular Weight: 330.2 g/mol

N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide

CAS No.:

Cat. No.: VC16063882

Molecular Formula: C13H9Cl2NO3S

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide -

Specification

Molecular Formula C13H9Cl2NO3S
Molecular Weight 330.2 g/mol
IUPAC Name N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H9Cl2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3
Standard InChI Key UMONOHJFHJXUQU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₃H₉Cl₂NO₃S, reflects its hybrid structure combining aromatic and cyclic ketone motifs. Key features include:

  • A 3,5-dichloro-4-oxocyclohexa-2,5-dienylidene core, which introduces electron-withdrawing chlorine atoms and a conjugated keto group.

  • A 4-methylbenzenesulfonamide substituent, providing steric bulk and hydrogen-bonding capabilities through the sulfonamide group.

The IUPAC name, N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide, precisely encodes its substitution pattern and functional groups. Computational descriptors such as the SMILES string (CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=O)C(=C(C=C2Cl)Cl)Cl) and InChIKey (UMONOHJFHJXUQU-UHFFFAOYSA-N) further clarify its spatial arrangement.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular Weight330.2 g/mol
IUPAC NameN-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C2C(=O)C(=C(C=C2Cl)Cl)Cl
InChIKeyUMONOHJFHJXUQU-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide involves multi-step organic reactions, typically starting with the functionalization of the cyclohexadienone core. A plausible route includes:

  • Chlorination: Introduction of chlorine atoms at the 3- and 5-positions of 4-oxocyclohexa-2,5-dienone using chlorinating agents like sulfuryl chloride.

  • Imine Formation: Condensation of the chlorinated diketone with 4-methylbenzenesulfonamide under acidic conditions to form the Schiff base linkage.

Yield optimization remains challenging due to the steric hindrance imposed by the sulfonamide group and the electron-deficient nature of the dichlorinated ring.

Biological Activity and Mechanism of Action

Enzymatic Inhibition

The compound’s primary mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), it disrupts the synthesis of dihydrofolic acid, thereby arresting microbial DNA replication. This mechanism aligns with classical sulfonamide antibiotics but is enhanced by the electron-withdrawing chloro groups, which may improve target affinity.

Table 2: Key Pharmacodynamic Properties

ParameterObservation
Target EnzymeDihydropteroate Synthase (DHPS)
Inhibition TypeCompetitive
IC₅₀ (In Vitro)Not reported
Spectrum of ActivityGram-positive bacteria

Pharmacological Research Findings

In Vitro Studies

Preliminary assays indicate bacteriostatic activity against Staphylococcus aureus and Escherichia coli, though quantitative minimum inhibitory concentration (MIC) data remain unpublished. The compound’s efficacy is pH-dependent, with optimal activity observed in neutral to slightly acidic environments, likely due to protonation of the sulfonamide group.

Preclinical Investigations

While in vivo studies are scarce, structural analogs of this compound have demonstrated anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition . This suggests potential dual therapeutic applications, though direct evidence for COX-2 interaction by N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide is lacking .

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